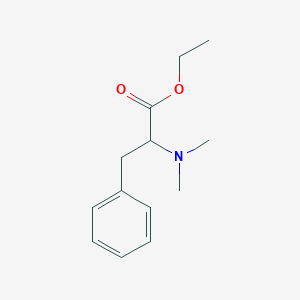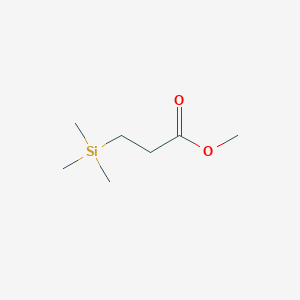
Propanoic acid, 3-(trimethylsilyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(trimethylsilyl)-, methyl ester is a chemical compound commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents, such as ethanol and ether. This compound is often used as a reagent in organic synthesis due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(trimethylsilyl)-, methyl ester is related to its ability to protect carboxylic acids during chemical reactions. The trimethylsilyl group is easily removed under mild conditions, allowing for the recovery of the original carboxylic acid.
Biochemische Und Physiologische Effekte
Due to its use in organic synthesis, propanoic acid, 3-(trimethylsilyl)-, methyl ester does not have significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using propanoic acid, 3-(trimethylsilyl)-, methyl ester in lab experiments include its ability to protect carboxylic acids during chemical reactions and its ease of removal under mild conditions. However, limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
For the use of propanoic acid, 3-(trimethylsilyl)-, methyl ester in scientific research include its continued use in organic synthesis, as well as its potential use in the development of new pharmaceuticals and natural products. Additionally, further research is needed to explore the potential toxicity of this compound and to develop safer handling and storage procedures.
Synthesemethoden
The synthesis of propanoic acid, 3-(trimethylsilyl)-, methyl ester is typically achieved through the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of the trimethylsilyl ester of propanoic acid, which can be further reacted with methanol to form the final product.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(trimethylsilyl)-, methyl ester is commonly used in scientific research as a reagent in organic synthesis. It is often used to protect carboxylic acids during chemical reactions, as the trimethylsilyl group is easily removed under mild conditions. This compound is also used in the synthesis of various pharmaceuticals and natural products.
Eigenschaften
CAS-Nummer |
18296-04-3 |
|---|---|
Produktname |
Propanoic acid, 3-(trimethylsilyl)-, methyl ester |
Molekularformel |
C7H16O2Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
methyl 3-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-9-7(8)5-6-10(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
YLXDTXVTBHDSAE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC[Si](C)(C)C |
Kanonische SMILES |
COC(=O)CC[Si](C)(C)C |
Synonyme |
3-(Trimethylsilyl)propanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



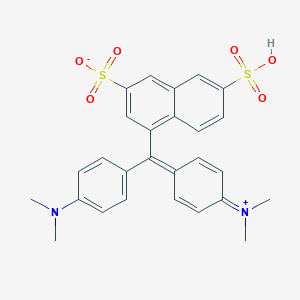
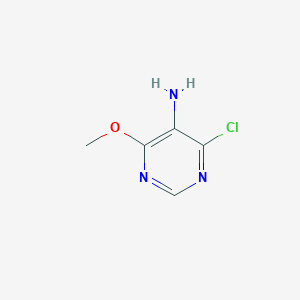
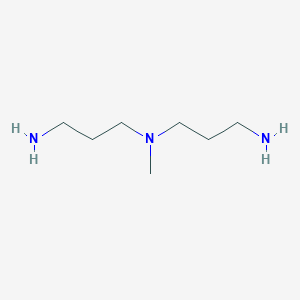
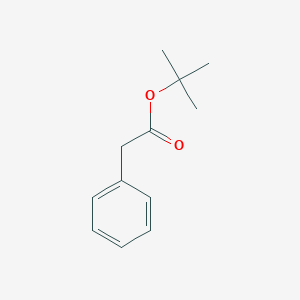
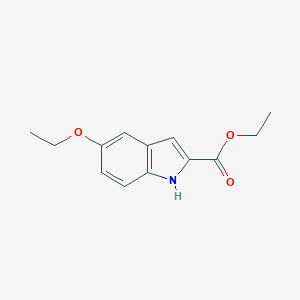
![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)
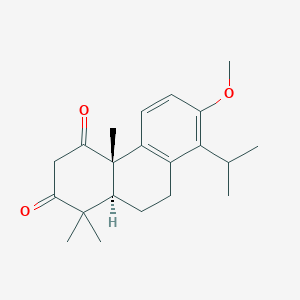
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)
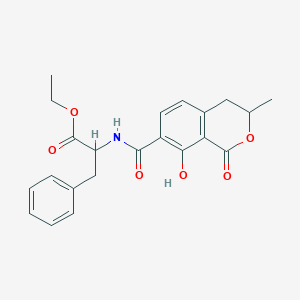
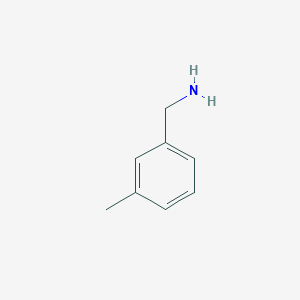
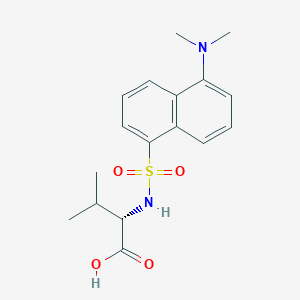
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
